Cas no 89567-07-7 (2-(Chloromethyl)-5-phenyl-3H,4H-thieno2,3-dpyrimidin-4-one)

2-(Chloromethyl)-5-phenyl-3H,4H-thieno2,3-dpyrimidin-4-one structure
89567-07-7 structure
Nombre del producto:2-(Chloromethyl)-5-phenyl-3H,4H-thieno2,3-dpyrimidin-4-one
Número CAS:89567-07-7
MF:C13H9ClN2OS
Megavatios:276.741360425949
MDL:MFCD12546999
CID:733059
PubChem ID:2374177

2-(Chloromethyl)-5-phenyl-3H,4H-thieno2,3-dpyrimidin-4-one Propiedades químicas y físicas

Nombre e identificación

    • 3-(chloromethyl)-7-phenyl-9-thia-2,4-diazabicyclo[4.3.0]nona-2,7,10-trien-5-one
    • 2-(chloromethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
    • 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
    • AKOS005256525
    • G50285
    • MFCD12546999
    • Enamine_004600
    • HMS1407B02
    • STL191107
    • EN300-02047
    • AXYRETOKOZYAQM-UHFFFAOYSA-N
    • J-509034
    • 89567-07-7
    • SCHEMBL2368317
    • 2-(chloromethyl)-5-phenylthieno[2,3-d]pyrimidin-4-ol
    • 2-choromethyl-5-phenyl-3h-thieno[2,3-d]pyrimidin-4-one
    • DTXSID00368298
    • 2-(chloromethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
    • AKOS000115581
    • SCHEMBL14125438
    • Z55164278
    • 2-(chloromethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
    • 2-(Chloromethyl)-5-phenyl-3H,4H-thieno2,3-dpyrimidin-4-one
    • MDL: MFCD12546999
    • Renchi: InChI=1S/C13H9ClN2OS/c14-6-10-15-12(17)11-9(7-18-13(11)16-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,17)
    • Clave inchi: AXYRETOKOZYAQM-UHFFFAOYSA-N
    • Sonrisas: C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CCl

Atributos calculados

  • Calidad precisa: 276.012411
  • Masa isotópica única: 276.012411
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 2
  • Complejidad: 368
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3
  • Superficie del Polo topológico: 69.7

Propiedades experimentales

  • Denso: 1.48
  • índice de refracción: 1.724

2-(Chloromethyl)-5-phenyl-3H,4H-thieno2,3-dpyrimidin-4-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM271272-1g
2-(Chloromethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
89567-07-7 95%+
1g
$557 2024-07-21
abcr
AB425381-100 mg
2-(Chloromethyl)-5-phenylthieno[2,3-d]pyrimidin-4-ol
89567-07-7
100mg
€616.10 2023-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1193259-100mg
2-(Chloromethyl)-5-phenylthieno[2,3-d]pyrimidin-4-ol
89567-07-7 98%
100mg
¥2688.00 2024-04-26
Chemenu
CM271272-1g
2-(Chloromethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
89567-07-7 95+%
1g
$426 2021-06-16
TRC
C650895-25mg
2-(Chloromethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
89567-07-7
25mg
$ 70.00 2022-06-06
Matrix Scientific
200893-1g
2-(Chloromethyl)-5-phenylthieno[2,3-d]pyrimidin-4-ol, 95%
89567-07-7 95%
1g
$1543.00 2023-09-06
abcr
AB425381-1g
2-(Chloromethyl)-5-phenylthieno[2,3-d]pyrimidin-4-ol; .
89567-07-7
1g
€935.60 2025-03-19
Enamine
EN300-02047-2.5g
2-(chloromethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
89567-07-7 95%
2.5g
$1025.0 2023-11-13
abcr
AB425381-100mg
2-(Chloromethyl)-5-phenylthieno[2,3-d]pyrimidin-4-ol; .
89567-07-7
100mg
€616.10 2025-03-19
1PlusChem
1P003YK3-100mg
3-(chloromethyl)-7-phenyl-9-thia-2,4-diazabicyclo[4.3.0]nona-2,7,10-trien-5-one
89567-07-7 95%
100mg
$358.00 2025-03-21
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89567-07-7)2-(Chloromethyl)-5-phenyl-3H,4H-thieno2,3-dpyrimidin-4-one
A1187027
Pureza:99%/99%/99%/99%
Cantidad:10mg/100mg/1g/3g
Precio ($):277.0/365.0/554.0/807.0